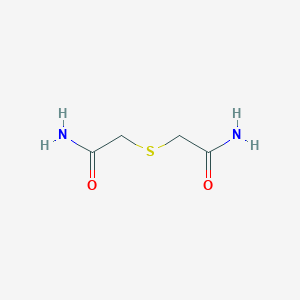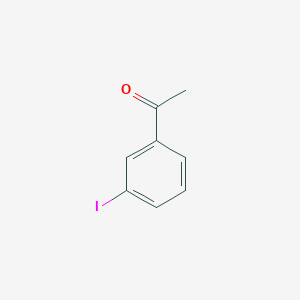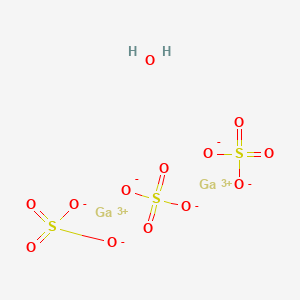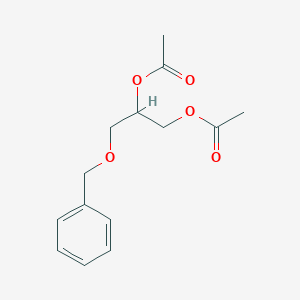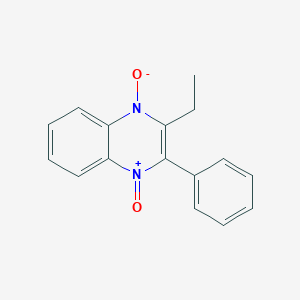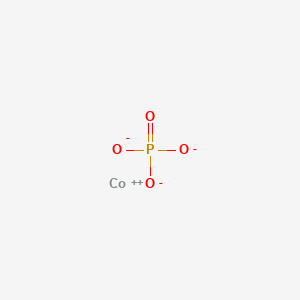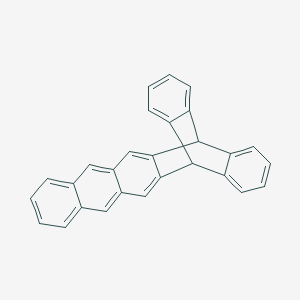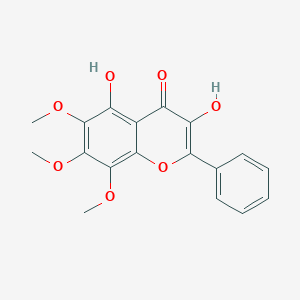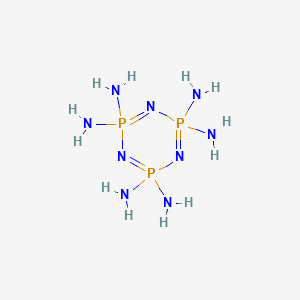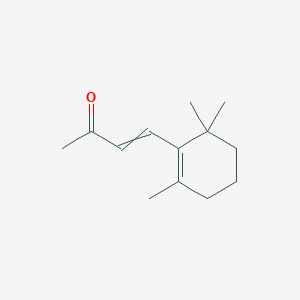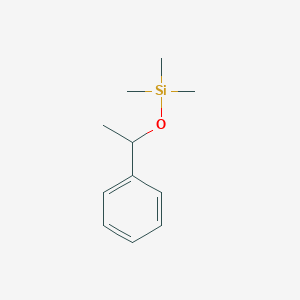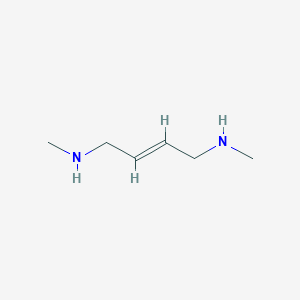
2-Butene-1,4-diamine, N,N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene-1,4-diamine, N,N'-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMBA and is a precursor for the synthesis of various organic compounds. DMBA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
DMBA has a unique mechanism of action that makes it an attractive compound for scientific research. It is a bifunctional alkylating agent that can react with both DNA and proteins. DMBA can form covalent bonds with DNA, leading to DNA damage and cell death. This mechanism of action makes DMBA a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
DMBA has been extensively studied for its biochemical and physiological effects. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. DMBA-induced tumors are commonly used as models for studying cancer biology and testing anti-cancer drugs. DMBA has also been shown to have immunomodulatory effects and can affect the immune system's response to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA has several advantages and limitations for lab experiments. One advantage is its ability to induce tumors in animal models, making it a valuable tool for studying cancer biology. However, DMBA is a potent carcinogen and requires careful handling to avoid exposure. DMBA also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for DMBA research. One direction is the development of DMBA-based anti-cancer drugs. DMBA has shown promising results in preclinical studies, and further research is needed to develop safe and effective drugs. Another direction is the development of DMBA-based materials. DMBA can be used to synthesize polymers and resins for various applications, including coatings, adhesives, and composites. Finally, DMBA can be used as a tool for studying cancer biology and testing anti-cancer drugs. More research is needed to fully understand DMBA's mechanism of action and its potential applications in scientific research.
Conclusion:
In conclusion, 2-Butene-1,4-diamine, N,N'-dimethyl- (DMBA) is a valuable compound for scientific research. It has numerous applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science. DMBA has a unique mechanism of action that makes it a potential anti-cancer agent. It has been extensively studied for its biochemical and physiological effects and has shown promising results in preclinical studies. DMBA has several advantages and limitations for lab experiments, and there are several future directions for DMBA research, including the development of anti-cancer drugs and materials and its use as a tool for studying cancer biology.
Méthodes De Synthèse
DMBA can be synthesized using various methods. One of the most common methods is the reaction of N,N-dimethyl-1,4-butanediamine with acrylonitrile. This reaction results in the formation of DMBA as a white crystalline solid. The yield and purity of DMBA can be improved by using different solvents and catalysts.
Applications De Recherche Scientifique
DMBA has numerous applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DMBA has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-bacterial drugs. It has also been used to synthesize polymers and resins for various applications.
Propriétés
Numéro CAS |
111-72-8 |
|---|---|
Nom du produit |
2-Butene-1,4-diamine, N,N'-dimethyl- |
Formule moléculaire |
C6H14N2 |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(E)-N,N'-dimethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C6H14N2/c1-7-5-3-4-6-8-2/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
Clé InChI |
QXDVFQAKOKIPCM-ONEGZZNKSA-N |
SMILES isomérique |
CNC/C=C/CNC |
SMILES |
CNCC=CCNC |
SMILES canonique |
CNCC=CCNC |
Autres numéros CAS |
111-72-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
